![molecular formula C16H12Cl2N2O2 B12613246 1-[(2,4-Dichlorophenyl)methyl]-5-methyl-1H-indazole-3-carboxylic acid CAS No. 877770-06-4](/img/structure/B12613246.png)
1-[(2,4-Dichlorophenyl)methyl]-5-methyl-1H-indazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2,4-Dichlorophenyl)methyl]-5-methyl-1H-indazole-3-carboxylic acid is an organic compound belonging to the class of indazole carboxylic acids. This compound is characterized by the presence of a dichlorophenyl group, a methyl group, and an indazole ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,4-Dichlorophenyl)methyl]-5-methyl-1H-indazole-3-carboxylic acid typically involves the reaction of 2,4-dichlorobenzyl chloride with 5-methyl-1H-indazole-3-carboxylic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. The use of continuous flow reactors also minimizes the generation of waste and improves the overall efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(2,4-Dichlorophenyl)methyl]-5-methyl-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine at elevated temperatures.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-[(2,4-Dichlorophenyl)methyl]-5-methyl-1H-indazole-3-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-[(2,4-Dichlorophenyl)methyl]-5-methyl-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways, leading to the accumulation or depletion of specific metabolites. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-[(2,4-Dichlorophenyl)methyl]-5-methyl-1H-indazole-3-carboxylic acid can be compared with other similar compounds such as:
2,4-Dichlorophenylacetic acid: Similar in structure but lacks the indazole ring.
5-Methyl-1H-indazole-3-carboxylic acid: Similar in structure but lacks the dichlorophenyl group.
2,4-Dichlorophenylmethylamine: Similar in structure but lacks the carboxylic acid group.
The uniqueness of this compound lies in its combination of the dichlorophenyl group, methyl group, and indazole ring, which imparts specific chemical and biological properties not found in the similar compounds listed above.
Eigenschaften
CAS-Nummer |
877770-06-4 |
|---|---|
Molekularformel |
C16H12Cl2N2O2 |
Molekulargewicht |
335.2 g/mol |
IUPAC-Name |
1-[(2,4-dichlorophenyl)methyl]-5-methylindazole-3-carboxylic acid |
InChI |
InChI=1S/C16H12Cl2N2O2/c1-9-2-5-14-12(6-9)15(16(21)22)19-20(14)8-10-3-4-11(17)7-13(10)18/h2-7H,8H2,1H3,(H,21,22) |
InChI-Schlüssel |
LIPBMTAEIAXTBD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)N(N=C2C(=O)O)CC3=C(C=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



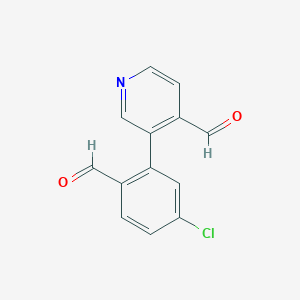


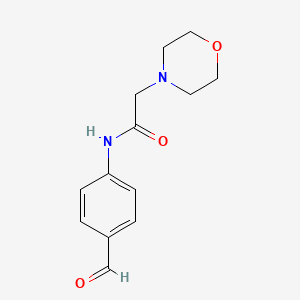
![1-[(Naphthalen-1-yl)methyl]-2-nitro-1H-imidazole](/img/structure/B12613188.png)
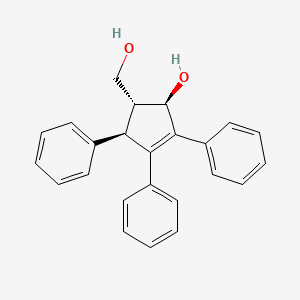
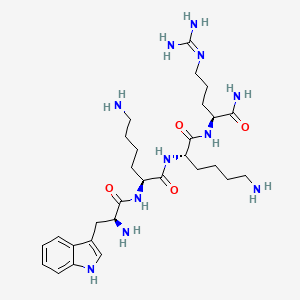


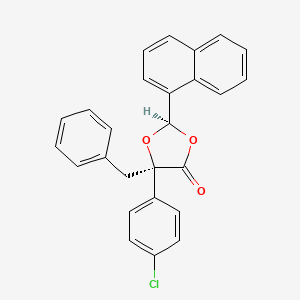
![10-methyl-3-phenyl-11H-pyrano[2,3-a]carbazol-4-one](/img/structure/B12613234.png)
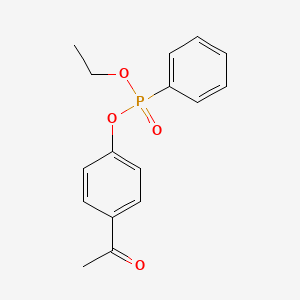
![3-(2-{[2-(Propan-2-yl)phenyl]sulfanyl}acetamido)benzoic acid](/img/structure/B12613242.png)
